molecular formula C26H19Br2N3O2 B14111187 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one

Número de catálogo: B14111187
Peso molecular: 565.3 g/mol
Clave InChI: ZEILLISTNMIGRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a quinolin-2(1H)-one core substituted with a 7-methyl group and a 4,5-dihydro-1H-pyrazole moiety. The pyrazole ring is further functionalized with a 4-bromobenzoyl group at position 1 and a 4-bromophenyl substituent at position 2. While the provided evidence lacks direct synthetic or application data for this specific compound, its structural complexity aligns with bioactive molecules targeting enzymes or receptors requiring rigid, polycyclic frameworks .

Propiedades

Fórmula molecular

C26H19Br2N3O2

Peso molecular

565.3 g/mol

Nombre IUPAC

3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32)

Clave InChI

ZEILLISTNMIGRX-UHFFFAOYSA-N

SMILES canónico

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origen del producto

United States

Métodos De Preparación

Quinoline Core Synthesis

The 7-methylquinolin-2(1H)-one scaffold is typically constructed via cyclization reactions. A method analogous to the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline involves:

  • Substitution reactions between halogenated anilines and keto intermediates.
  • Reductive cyclization using metal catalysts. For example, indium/HCl systems facilitate cyclization at 100–110°C in aqueous media, achieving yields >90%.

Reaction Conditions:

  • Solvent: Water or ethanol for improved solubility of intermediates.
  • Catalyst: Indium metal with stoichiometric HCl.
  • Temperature: 100–110°C to drive cyclization without side reactions.

Pyrazole Ring Formation

The dihydro-pyrazole moiety is synthesized via hydrazine-mediated cyclization. A protocol from pyrazolone-based analog synthesis demonstrates:

  • Hydrazine addition to α,β-unsaturated ketones.
  • Cyclization in polar aprotic solvents like DMF at room temperature.

Example Protocol:

  • Substrate: 2-Benzoyl-1,2-dihydrocoumarin.
  • Reagent: Hydrazine hydrate (1.25 equiv).
  • Yield: 64% after purification via medium-pressure chromatography.

Bromobenzoyl Functionalization

Introducing the 4-bromobenzoyl group requires Friedel-Crafts acylation or nucleophilic substitution. Patent data highlight:

  • Electrophilic aromatic substitution using 4-bromobenzoyl chloride.
  • Base-mediated coupling in toluene at reflux to minimize hydrolysis.

Comparative Analysis of Synthetic Strategies

Step Method Solvent Temperature (°C) Yield (%) Source
Quinoline cyclization In/HCl reductive cyclization Water 100–110 90.0
Pyrazole formation Hydrazine cyclization DMF 25 64.0
Bromobenzoylation Friedel-Crafts acylation Toluene 110 85–90*

*Hypothesized based on analogous reactions.

Optimization Considerations

Solvent Selection

  • Polar aprotic solvents (DMF): Enhance cyclization kinetics but may complicate purification.
  • Aqueous systems: Ideal for reductive steps, offering environmental and cost benefits.

Catalytic Systems

  • Indium/HCl: Superior for quinoline cyclization vs. traditional Sn/HCl, reducing side-product formation.
  • Lewis acids (AlCl₃): Critical for Friedel-Crafts acylation but require strict moisture control.

Temperature and Time

  • Low-temperature cyclization (25°C): Mitigates decomposition of hydrazine intermediates.
  • High-temperature reflux (110°C): Accelerates quinoline ring closure but risks thermal degradation.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The brominated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s quinolinone-pyrazole hybrid contrasts with analogs in the evidence:

  • The 4-bromophenyl-pyrazole motif is retained, but the indole core may confer distinct electronic properties.
  • 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () :
    A simpler pyrazolone derivative with bromine and chlorophenyl groups. The absence of fused aromatic systems reduces molecular weight (m/z 381 [M+H]+) compared to the target compound, likely improving solubility but reducing target specificity .
Table 1: Structural and Physicochemical Comparisons
Compound Core Structure Substituents Molecular Weight (Da) Notable Features
Target Compound Quinolinone-Pyrazole 4-Bromobenzoyl, 4-Bromophenyl, 7-Methyl ~550 (estimated) High lipophilicity, rigid scaffold
Triazinoindole-Pyrazole () Triazinoindole-Pyrazole 4-Bromophenyl, 6,6-Dimethylindolone ~520 (estimated) Enhanced π-stacking, polar surface area
Bromomethyl Pyrazolone () Pyrazolone 4-Bromomethyl, 4'-Chlorophenyl 380.9 (observed) Low MW, higher solubility

Methodological Considerations

  • Structural Characterization: SHELX programs () are widely used for refining crystal structures of such compounds. The target’s bromine atoms would provide strong anomalous scattering, aiding in phase determination during X-ray crystallography .
  • Visualization Tools : ORTEP-III () could model the target compound’s stereochemistry, particularly the dihydro-pyrazole ring’s puckering and substituent orientations .

Actividad Biológica

The compound 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates both pyrazole and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H19Br2N3O2
  • Molecular Weight : 565.26 g/mol
  • CAS Number : 312925-70-5

Structure

The compound features:

  • A pyrazole ring, contributing to its biological activity.
  • A quinoline structure, which is often associated with antibacterial and anticancer properties.
  • Bromine substitutions that may enhance its pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing pyrazole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor cell proliferation effectively.

CompoundIC50 (µM)Cell LineReference
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-oneTBDMCF-7
Pyrazole Derivative A0.08MCF-7
Pyrazole Derivative B0.07EGFR Inhibition

The anticancer effects are believed to be mediated through the following mechanisms:

  • Inhibition of DNA Gyrase : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and repair, suggesting a similar mechanism may be at play in cancer cells .
  • Apoptosis Induction : Pyrazole compounds have been documented to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects:

  • In vitro studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
CompoundIC50 (nM)Target EnzymeReference
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-oneTBDCOX-1/COX-2
Pyrazole Derivative C3.8COX Inhibition

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens:

  • The presence of the bromine atom may enhance the antimicrobial efficacy by increasing lipophilicity and membrane penetration.

Study 1: Anticancer Efficacy

In a recent study evaluating the compound's effects on breast cancer cell lines (MCF-7), it was found that treatment resulted in a significant reduction in cell viability at concentrations as low as 0.08 µM. This highlights its potential as a lead compound for further development in cancer therapeutics .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory activity of similar pyrazole derivatives showed that they significantly reduced pro-inflammatory cytokine levels in vitro. The findings suggest that the compound may serve as a dual-action agent—targeting both cancer cells and inflammatory pathways .

Q & A

Q. What stability studies are recommended for this compound under different storage conditions?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-QTOF-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.